molecular formula C4H8ClN5 B13484118 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL

Cat. No.: B13484118
M. Wt: 161.59 g/mol
InChI Key: VXIIGGOGTRATJI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCl is a bicyclic heterocyclic compound featuring a tetrazole ring fused to a partially saturated pyrazine core. The tetrazole group (a five-membered ring with four nitrogen atoms) enhances polarity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Its hydrochloride salt improves solubility and bioavailability, critical for pharmaceutical applications.

Properties

Molecular Formula

C4H8ClN5

Molecular Weight

161.59 g/mol

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C4H7N5.ClH/c1-2-9-4(3-5-1)6-7-8-9;/h5H,1-3H2;1H

InChI Key

VXIIGGOGTRATJI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=N2)CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with a tetrazole precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogenation steps to remove protecting groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s uniqueness lies in its tetrazolo[1,5-a]pyrazine framework. Key structural analogs include:

Compound Class Heterocycle Type Fusion Position Example CAS No. Key Features
Tetrahydrotetrazolo[1,5-a]pyrazine HCl Tetrazole 1,5-a 233278-56-3 High polarity, metabolic stability
Tetrahydroimidazo[1,5-a]pyrazine Imidazole 1,5-a 297172-19-1 Dual orexin receptor antagonism
Tetrahydrotriazolo[1,5-a]pyrazine Triazole 1,5-a 1263378-55-7 Versatile synthetic routes
Tetrahydroimidazo[1,2-a]pyrazine Imidazole 1,2-a 91476-80-1 Anti-inflammatory applications

Key Differences :

  • Tetrazole vs. Imidazole/Triazole : The tetrazole ring introduces four nitrogen atoms, increasing hydrogen-bonding capacity and acidity compared to imidazole (two nitrogens) or triazole (three nitrogens).
  • Fusion Position : 1,5-a fusion in the target compound vs. 1,2-a in imidazo derivatives alters ring strain and electronic properties .

Comparison with Analogous Compounds

Compound Class Synthetic Route Yield (%) Key Reagents/Conditions
Tetrazolo[1,5-a]quinazolines Three-component reaction (5-aminotetrazole, aldehydes, dimedone) 70-85 p-TSA, solvent-free, 100°C
Imidazo[1,5-a]pyrazines Reductive amination → Chlorination → Cyclization 53 SOCl₂, NH₂NH₂·H₂O, AcCl
Triazolo[1,5-a]pyrazines Huisgen cycloaddition of ynones and amino azides 80-95 Cu(I) catalysts, room temperature

Key Insight : Tetrazolo derivatives often require harsh conditions (e.g., Hg(OAc)₂ ), whereas triazolo analogs benefit from milder click chemistry .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Tetrahydrotetrazolo[1,5-a]pyrazine HCl Tetrahydroimidazo[1,5-a]pyrazine Tetrahydrotriazolo[1,5-a]pyrazine
Molecular Formula C₆H₁₀ClN₅ (estimated) C₆H₉N₃ C₆H₁₁ClN₄
Molecular Weight ~207.6 123.16 174.63
LogP ~0.5 (predicted) 0.315 1.2 (estimated)
Solubility (HCl salt) High (enhanced by Cl⁻) Moderate (1.33 g/cm³) High (salt form)

Key Trends :

  • Tetrazolo derivatives exhibit higher polarity (lower LogP) than triazolo analogs, favoring aqueous solubility.
  • Imidazo derivatives show intermediate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine hydrochloride (CAS Number: 117039-70-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C₃H₆N₆·HCl
  • Molecular Weight : 126.12 g/mol
  • Physical State : Solid
  • Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine HCl has been investigated in various studies. The compound's pharmacological effects are primarily attributed to its interaction with nitric oxide synthase (iNOS) and other molecular targets.

Table 1: Summary of Biological Activities

Activity TypeDescription
iNOS InhibitionDemonstrated less inhibitory activity compared to related compounds.
Antimicrobial EffectsPotential antimicrobial properties noted in preliminary studies.
CytotoxicityEvaluated against various cancer cell lines; results pending further study.

Case Study 1: iNOS Inhibition

A study published in August 2024 examined the biological testing of synthesized derivatives of this compound. The findings indicated that these compounds exhibited significantly lower inducible nitric oxide synthase (iNOS) inhibitory activity compared to previously studied thione derivatives. This suggests a selective profile that may be beneficial in therapeutic applications where modulation of nitric oxide levels is critical .

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial potential of various tetrazole derivatives, this compound was found to exhibit moderate activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance its efficacy .

The mechanism by which this compound exerts its biological effects is still being elucidated. Initial hypotheses suggest that its action may involve:

  • Nitric Oxide Pathway Modulation : By interacting with nitric oxide synthase enzymes.
  • Cellular Signaling Pathways : Potential interference with pathways involved in inflammation and cancer progression.

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